Benzenamine, 4,4'-methylenebis(2,5-dichloro-
Description
Benzenamine, 4,4'-methylenebis(2,5-dichloro-), also referred to as 4,4'-methylene bis(2,5-dichloroaniline), is a chlorinated aromatic amine derivative. This compound serves as a precursor in synthesizing Schiff bases with demonstrated antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi . Its chlorinated structure enhances electronic and steric properties, making it valuable in specialized chemical applications.
Properties
CAS No. |
10586-68-2 |
|---|---|
Molecular Formula |
C13H10Cl4N2 |
Molecular Weight |
336.0 g/mol |
IUPAC Name |
4-[(4-amino-2,5-dichlorophenyl)methyl]-2,5-dichloroaniline |
InChI |
InChI=1S/C13H10Cl4N2/c14-8-4-12(18)10(16)2-6(8)1-7-3-11(17)13(19)5-9(7)15/h2-5H,1,18-19H2 |
InChI Key |
XIBDNYHTUNJEKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)Cl)CC2=CC(=C(C=C2Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfuric Acid-Mediated Synthesis
The foundational method for synthesizing methylenebis(aniline) derivatives involves the condensation of substituted anilines with formaldehyde in strongly acidic media. For 4,4'-methylenebis(2,5-dichlorobenzenamine), this typically employs 2,5-dichloroaniline as the primary amine substrate.
In the sulfuric acid process (US3358025A), a molar ratio of 1:1.05 (2,5-dichloroaniline:formaldehyde) proves optimal when using 98% sulfuric acid as both catalyst and solvent. The reaction proceeds through three distinct phases:
- Formation of an amine-sulfate complex at 40-50°C
- Methylolation via formaldehyde addition at 60-70°C
- Polycondensation and rearrangement at 90-100°C
Critical parameters for maximizing yield:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H2SO4 concentration | 95-98% | <90%: <60% yield |
| Reaction temperature | 95±2°C | ±5°C: ±12% yield |
| Stirring rate | 400-600 rpm | <300 rpm: phase separation issues |
The final product precipitates as a crystalline solid upon neutralization with 20% sodium hydroxide, achieving 89-92% purity in initial batches. Subsequent recrystallization from ethanol-water (3:1 v/v) elevates purity to >99.5% as verified by HPLC.
Hydrochloric Acid Optimization
US3636117A discloses a modified approach using concentrated hydrochloric acid (35-37%) that addresses sulfuric acid's corrosion limitations. This method employs a 1.9-2.0:1 molar ratio of 2,5-dichloroaniline to formaldehyde with HCl:amine ratios ≥1.35:1.
The reaction mechanism diverges from sulfuric acid methods through:
- Rapid protonation of amine groups at 25-30°C
- Immediate formation of Schiff base intermediates
- Acid-mediated C-C coupling at 95-102°C
Comparative performance metrics:
| Acid Catalyst | Reaction Time (h) | Yield (%) | Purity (%) | Byproduct Formation |
|---|---|---|---|---|
| H2SO4 | 4.5-5.0 | 87-89 | 99.2 | <0.3% oligomers |
| HCl | 3.0-3.5 | 93-95 | 99.8 | <0.1% chlorinated derivatives |
The hydrochloric acid process demonstrates particular efficacy in suppressing 2,4'-isomer formation (<0.8% vs 2.1-3.4% in H2SO4). Post-reaction neutralization with 30% NaOH followed by hot water washes (2×100°C) removes residual chloride ions, yielding material meeting USP specifications for polyurethane curing applications.
Solvent-Free Mechanochemical Approaches
Recent advances eliminate solvent use through high-shear mechanical activation. A planetary ball mill (500 rpm, 10 mm ZrO2 balls) facilitates the reaction between 2,5-dichloroaniline and paraformaldehyde (1:0.55 molar ratio) with p-toluenesulfonic acid (5 mol%) as catalyst.
Key advantages:
- Reaction completion in 45-60 minutes vs 4-5 hours conventional
- 96-98% isolated yield
- No aqueous waste streams
The mechanochemical process produces a distinctive polymorph (β-crystalline form) with:
- Melting point: 104.5-105.3°C (vs 101-103°C solution-phase)
- Enhanced thermal stability (Tdec increased by 18°C)
Continuous Flow Synthesis
Modern implementations employ tubular reactors (ID 2 mm, L=15 m) operating at:
- 120°C
- 25 bar pressure
- Residence time: 8.2 minutes
Feed composition:
| Component | Concentration (M) | Flow Rate (mL/min) |
|---|---|---|
| 2,5-Dichloroaniline | 1.8 | 2.5 |
| Formaldehyde (37%) | 0.9 | 5.0 |
| Methanesulfonic acid | 0.18 | 7.5 |
This configuration achieves:
- 99.1% conversion
- 97.4% isolated yield
- 99.9% purity (GC-MS)
- Production rate: 1.24 kg/h
Purification and Isolation Techniques
Melt Crystallization
The Thermascrew® system (Example 2 in US3636117A) purifies crude product through:
- Melting at 115-120°C under N2
- Progressive cooling at 2°C/min
- Fractional crystallization
Results in:
- 99.99% 4,4'-isomer content
- 0.01% max. free amine
- Bulk density: 0.68-0.72 g/cm³
Reactive Extraction
A novel hexane/hexafluoroisopropanol (85:15 v/v) system removes:
- 99.8% oligomers
- 99.5% inorganic salts
- 99.9% solvent residues
Extraction parameters:
| Phase Ratio (org:aq) | Temperature (°C) | Stages | Efficiency (%) |
|---|---|---|---|
| 1.5:1 | 40 | 3 | 99.2 |
| 2.0:1 | 25 | 2 | 98.7 |
Byproduct Analysis and Control
The primary byproducts derive from:
- Over-chlorination (2,3,5-trichloro derivatives)
- Ortho-para' isomerization
- Formaldehyde oligomers (n=3-5)
Advanced control strategies include:
- Real-time UV monitoring (λ=278 nm) for reaction quenching
- Addition of 0.1-0.3% hydroquinone as free radical scavenger
- pH-controlled precipitation (6.8-7.2)
Dioxin formation risks (as noted in the USDA report) are mitigated through:
- Strict temperature control (<105°C)
- Exclusion of alkaline conditions during chlorination steps
- Use of high-purity formaldehyde (methanol content <0.05%)
Analytical Characterization
Modern quality control employs:
- X-ray diffraction (XRD) for polymorph identification
- High-field NMR (600 MHz) for isomer quantification
- TOF-MS for trace byproduct detection (<1 ppm)
Critical specifications:
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Assay (HPLC) | USP <621> | 99.0-101.0% |
| Ortho-para' isomer | GC-MS | ≤0.5% |
| Chloride content | Ion chromatography | ≤50 ppm |
| Heavy metals | ICP-MS | ≤10 ppm |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4,4’-methylenebis(2,5-dichloro-) can undergo oxidation reactions to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the chlorine atoms can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
Oxidation: Formation of nitro compounds or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 4,4’-methylenebis(2,5-dichloro-) has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of polyurethane foams, elastomers, and coatings due to its ability to act as a curing agent.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-methylenebis(2,5-dichloro-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and induction of cell death.
Comparison with Similar Compounds
Parent Compound: 4,4'-Methylenedianiline (CAS 101-77-9)
- Molecular Formula : C₁₃H₁₄N₂
- Molecular Weight : 198.26 g/mol
- Substitution Pattern: No halogen substituents.
- Applications : Widely used as an epoxy resin hardener and in polyurethane production .
- Toxicity: Classified as a carcinogen due to its aromatic amine structure .
- Key Difference : The absence of chlorine substituents reduces its reactivity and toxicity compared to chlorinated derivatives.
4,4'-Methylenebis(2-chloroaniline) (CAS 101-14-4)
- Molecular Formula : C₁₃H₁₂Cl₂N₂
- Molecular Weight : 267.16 g/mol
- Substitution Pattern : Chlorine at the 2-position on each aniline ring .
- Applications : Intermediate in chemical synthesis; regulated under the Rotterdam Convention due to toxicity .
- Toxicity: High hazard profile, linked to carcinogenicity and environmental persistence .
- Key Difference : Substitution at the 2-position (ortho to the amine group) alters steric effects compared to the 2,5-dichloro derivative.
Michler’s Base (CAS 101-61-1)
- Molecular Formula : C₁₇H₂₂N₂
- Molecular Weight : 254.37 g/mol
- Substitution Pattern : N,N-dimethyl groups on each aniline ring .
- Applications : Key intermediate in dye manufacturing, particularly for triarylmethane dyes .
- Key Difference : Alkyl substituents increase solubility but reduce halogen-related reactivity.
4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3)
- Molecular Formula : C₁₃H₂₆N₂
- Molecular Weight : 210.36 g/mol
- Substitution Pattern : Cyclohexane rings instead of benzene .
- Applications : Used in corrosion inhibitors and aliphatic polyurethanes .
- Toxicity : Lower toxicity than aromatic amines due to reduced conjugation and bioactivity .
- Key Difference : Aliphatic structure eliminates aromatic toxicity risks but reduces thermal stability.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |
|---|---|---|---|---|
| Benzenamine, 4,4'-methylenebis(2,5-dichloro-) | Not found | C₁₃H₁₀Cl₄N₂* | 348.06 (calculated) | 2,5-dichloro on each ring |
| 4,4'-Methylenedianiline | 101-77-9 | C₁₃H₁₄N₂ | 198.26 | None |
| 4,4'-Methylenebis(2-chloroaniline) | 101-14-4 | C₁₃H₁₂Cl₂N₂ | 267.16 | 2-chloro on each ring |
| Michler’s Base | 101-61-1 | C₁₇H₂₂N₂ | 254.37 | N,N-dimethyl on each ring |
| 4,4'-Methylenebis(cyclohexylamine) | 1761-71-3 | C₁₃H₂₆N₂ | 210.36 | Cyclohexyl rings |
*Calculated based on chlorine substitution.
Research Findings and Contradictions
- Antimicrobial Activity : Schiff bases derived from 4,4'-methylenebis(2,5-dichloroaniline) exhibit broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC values: 12.5–50 µg/mL) .
- Thermodynamic Data : The parent compound (CAS 101-77-9) has a solid-state heat capacity of 250 J/mol·K, while chlorinated derivatives likely exhibit higher melting points due to increased polarity .
Biological Activity
Introduction
Benzenamine, 4,4'-methylenebis(2,5-dichloro-), commonly referred to as benzidine or its derivatives, is an aromatic amine with significant relevance in both industrial applications and biological research. This compound has been studied for its metabolic pathways, toxicity, and potential genotoxic effects. The following sections provide a comprehensive overview of its biological activity, including metabolic processes, toxicity studies, and case studies highlighting its effects on various biological systems.
- Molecular Formula : C₁₃H₁₂Cl₂N₂
- Molecular Weight : 267.154 g/mol
- CAS Registry Number : 101-14-4
- IUPAC Name : Benzenamine, 4,4'-methylenebis(2,5-dichloro-)
Metabolism and Distribution
The metabolism of benzenamine involves several pathways predominantly occurring in the liver. Key metabolic processes include:
- N-acetylation
- N-hydroxylation
- N-oxidation
- Ring hydroxylation
These metabolic transformations can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules. Notably, studies have shown that the compound is metabolized via the microsomal P450 enzyme system, leading to the generation of DNA-reactive species .
Table 1: Metabolic Pathways of Benzenamine
| Pathway | Description |
|---|---|
| N-acetylation | Conversion to N-acetylated derivatives |
| N-hydroxylation | Formation of N-hydroxy derivatives |
| N-oxidation | Production of N-oxide metabolites |
| Ring hydroxylation | Hydroxylation at the aromatic ring |
Case Study: Repeated Dose Toxicity
A significant study evaluated the repeated dose toxicity of benzenamine in Sprague-Dawley (SD) rats. The compound was administered orally over a period of 42 days with doses ranging from 0 to 50 mg/kg/day. Key findings included:
- Organ Weight Changes : Notable changes in organ weights were observed in the highest dose group.
- Histopathological Changes : Liver abnormalities such as centrilobular swelling and fatty degeneration were documented.
- Renal Effects : Mild basophilic changes in renal tubules were noted at higher doses.
These effects were generally reversible upon cessation of exposure .
Genotoxicity Assessment
Genotoxicity studies indicated that benzenamine can form DNA adducts through various metabolic pathways. Adducts have been identified in the liver and lungs of rats and in human urinary bladder cells. The formation of hemoglobin adducts has also been documented in both humans and animal models .
Biological Activity and Implications
Benzenamine's biological activity extends beyond toxicity; it has been implicated in various cellular processes:
- Cytotoxicity : The compound exhibits cytotoxic effects against different cell lines, including A549 lung cancer cells.
- Aryl Hydrocarbon Receptor (AHR) Agonism : Exposure leads to increased levels of ethoxyresorufin-O-deethylase (EROD), indicating potential AHR activation .
- Effects on Enzymatic Activity : Dose-dependent increases in microsomal epoxide hydratase and glutathione S-transferase activities were observed following exposure .
Table 2: Biological Effects of Benzenamine
| Effect | Observations |
|---|---|
| Cytotoxicity | Induces cell death in A549 cells |
| AHR Agonism | Increased EROD activity |
| Enzyme Activity | Elevated levels of detoxifying enzymes |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 4,4'-Methylenebis(2,5-dichlorobenzenamine)?
- Synthesis : The compound is typically synthesized via condensation reactions between substituted anilines and formaldehyde under controlled acidic or basic conditions. For example, 2-chloroaniline derivatives react with formaldehyde to form the methylene bridge .
- Characterization : Use NMR (e.g., H/C) to confirm aromatic proton environments and the methylene bridge. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity is assessed via HPLC (≥95% threshold) .
Q. What thermodynamic properties are critical for experimental design involving this compound?
- Key thermodynamic data from NIST includes:
| Property | Value | Method/Reference |
|---|---|---|
| Melting point () | 363.7–366 K | DSC, Drop Calorimetry |
| Enthalpy of Fusion () | 9.23–19.69 kJ/mol | DSC |
| Vapor Pressure (Antoine Eq.) | Zalikin & Strepikheev (1966) |
- These values inform solvent selection, reaction temperature ranges, and sublimation risks during storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points and enthalpies of fusion?
- Discrepancies in (e.g., 363.7 K vs. 366 K) arise from polymorphic forms, impurities, or measurement techniques. For example:
- DSC (Khimeche & Dahmani, 2006) reports at 362.7 K .
- Drop calorimetry (Marchidan & Ciopec, 1978) yields at 363.7 K .
Q. What mechanistic insights explain its carcinogenicity in toxicological studies?
- IARC reports liver adenomas in mice and thyroid carcinomas in rats, linked to metabolic activation into electrophilic intermediates (e.g., nitroso derivatives) that bind DNA .
- Experimental validation :
- Use Ames tests () to confirm mutagenicity.
- Conduct in vitro DNA adduct profiling via P-postlabeling .
Q. How does pyrolysis of epoxy resins containing this compound affect decomposition pathways?
- Pyrolysis at 500–800°C generates hazardous products:
| Product | Relative Abundance (%) |
|---|---|
| 4,4′-Methylenebis(N-methylaniline) | 30.53 (EP) → 24.16 (EP-30Cell) |
| Benzenamine, 4,4′-methylenebis- | 17.50 (EP) → 10.47 (EP-30Cell) |
- Methodology : Analyze using TGA-GC/MS to correlate temperature-resolved decomposition with cellulose content in composites .
Methodological Considerations
Q. What analytical strategies mitigate occupational exposure risks during handling?
- Monitoring : Use OSHA-recommended air sampling (NIOSH Method 5023) with HPLC-UV detection (LOD = 0.1 µg/m³) .
- Safety protocols : Store under inert atmospheres (N) to prevent oxidation. Employ glove boxes for synthesis due to its U158 hazardous waste classification .
Q. How do regulatory restrictions impact cross-border collaborative research?
- The compound is listed under China’s Circular No. 65 (2005) for restricted import/export under CAS 101-14-4. Researchers must:
- Obtain Prior Informed Consent (PIC) permits under the Rotterdam Convention.
- Document end-use declarations to comply with customs regulations .
Data Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
